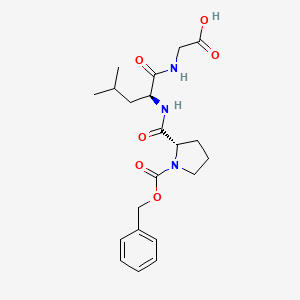
N-Benzyloxycarbonyl-L-Prolyl-L-Leucyl-Glycin
Übersicht
Beschreibung
Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
Konformationsanalyse
N-Benzyloxycarbonyl-L-Prolyl-L-Leucyl-Glycin kann zur Untersuchung der Konformation linearer Tripeptide und der Kristallstrukturanalyse verwendet werden. Diese Anwendung ist entscheidend für das Verständnis der dreidimensionalen Anordnung von Atomen innerhalb eines Moleküls, was für die Vorhersage der Wechselwirkung des Moleküls mit anderen Verbindungen unerlässlich ist .
Enzymsubstrat für das Post-Prolin-spaltende Enzym
Das Tripeptid dient als Substrat für das Post-Prolin-spaltende Enzym, eine Endopeptidase, die die Hydrolyse der Peptidbindung auf der Carboxylseite eines Prolinrests katalysiert. Dieses Enzym wurde aus Lammniere gereinigt und zeigt maximale Aktivität bei einem pH-Wert von 7,5 bis 8,0 .
Pharmakologische Forschung
This compound kann als Ausgangsmaterial zur Herstellung von aib-pro-Endothiopeptiden verwendet werden, die pharmakologisch relevant sind. Diese Peptide können so konzipiert sein, dass sie spezifische biologische Aktivitäten besitzen und in der Arzneimittelentwicklung eingesetzt werden können .
Synthese von Fluorophor-markierten Peptiden
Das Tripeptid kann zur Herstellung biologisch relevanter Fluorophor-markierter Peptidtetramere oder -dimere verwendet werden. Diese markierten Peptide sind wertvolle Werkzeuge in der biochemischen Forschung zur Untersuchung von Protein-Wechselwirkungen, Enzymaktivitäten und zellulären Prozessen .
Inhibitorsynthese
This compound fungiert als Reaktant bei der Synthese von Benzoxazol-abgeleiteten Inhibitoren der humanen neutrophilen Elastase (HNE). HNE ist eine Protease, die an verschiedenen entzündlichen Erkrankungen beteiligt ist, und ihre Inhibitoren sind potenzielle Therapeutika .
Untersuchungen zur Hydrolyse von Peptidbindungen
Das Tripeptid kann verwendet werden, um die Spezifität proteolytischer Enzyme gegenüber verschiedenen Peptidbindungen zu untersuchen. Dies ist besonders wichtig für das Verständnis von Enzym-Substrat-Wechselwirkungen und die Entwicklung von Inhibitoren oder Aktivatoren dieser Enzyme .
Wirkmechanismus
Biochemical Pathways
Tripeptides like z-pro-leu-gly-oh can potentially influence a variety of biochemical processes, including protein synthesis and degradation, signal transduction, and immune response .
Pharmacokinetics
Like other peptides, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by peptidases, and excreted in the urine .
Result of Action
Based on its use in parkinson’s disease research , it may have effects on neuronal function and survival.
Action Environment
The action, efficacy, and stability of Z-Pro-Leu-Gly-OH are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the stability of the peptide .
Biochemische Analyse
Biochemical Properties
Z-Pro-Leu-Gly-OH is a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue . This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .
Cellular Effects
The cellular effects of Z-Pro-Leu-Gly-OH are largely dependent on the specific enzymes and biochemical pathways it interacts with. As a substrate for post-proline cleaving enzymes, it can influence the degradation and processing of proteins and peptides within the cell .
Molecular Mechanism
The molecular mechanism of Z-Pro-Leu-Gly-OH involves its interaction with the post-proline cleaving enzyme. This enzyme recognizes the Pro-X bond in the peptide sequence of Z-Pro-Leu-Gly-OH, where X represents any amino acid residue . The enzyme then catalyzes the hydrolysis of this bond, leading to the cleavage of the peptide .
Temporal Effects in Laboratory Settings
The temporal effects of Z-Pro-Leu-Gly-OH in laboratory settings are largely dependent on the specific experimental conditions. It is known that this tripeptide can be stably used as a substrate in enzymatic assays .
Metabolic Pathways
Z-Pro-Leu-Gly-OH is involved in the metabolic pathway of protein and peptide degradation, specifically in the step catalyzed by the post-proline cleaving enzyme .
Subcellular Localization
The subcellular localization of Z-Pro-Leu-Gly-OH is likely to be influenced by the specific enzymes and transport mechanisms present in the cell. As a substrate for the post-proline cleaving enzyme, it may be localized to areas of the cell where this enzyme is active .
Eigenschaften
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTUJALMKRAEDD-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428583 | |
| Record name | AC1OLQUZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7801-38-9 | |
| Record name | AC1OLQUZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



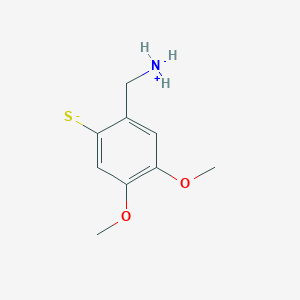
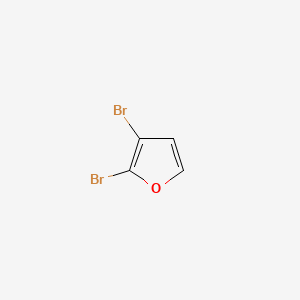
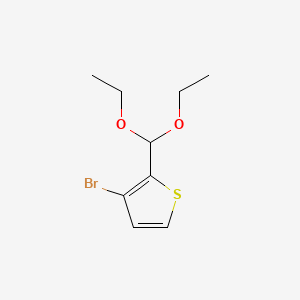


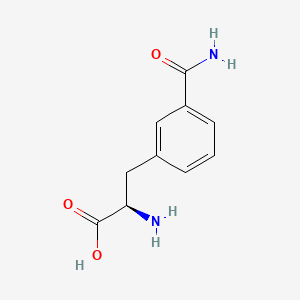
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)
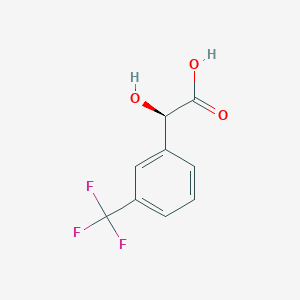


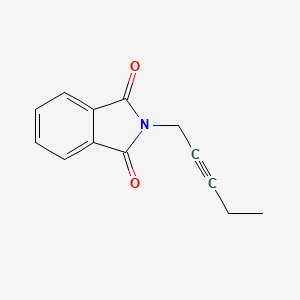
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
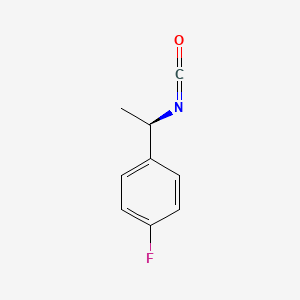
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)